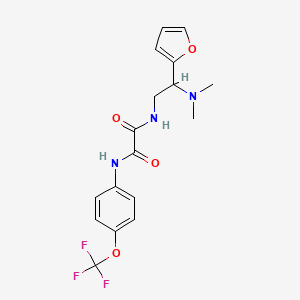
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H18F3N3O4 and its molecular weight is 385.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Insecticides
Flubendiamide is an example of a novel class of insecticides with a unique chemical structure, exhibiting strong activity especially against lepidopterous pests, including resistant strains. Its safety for non-target organisms suggests potential for integrated pest management programs (Tohnishi et al., 2005).
Photochemical Synthesis
The photochemical synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from the photolysis of 4-chloro-N,N-dimethylaniline demonstrates the utility of dimethylamino functionalities in synthesizing heterocyclic compounds (Guizzardi et al., 2000).
Antibacterial and Antioxidant Activities
Compounds with furan-2-carbonyl and triazole derivatives have shown effective antiurease and antioxidant activities, highlighting the relevance of furan and triazole moieties in developing compounds with potential therapeutic applications (Sokmen et al., 2014).
Improved Synthesis Techniques
Research on the synthesis of pyran and pyridine dicarboxylic acids derivatives from compounds with dimethylamino functionalities suggests advancements in synthesis techniques that could be applicable to a wide range of chemical compounds (Obydennov et al., 2013).
Bioconjugation Applications
A comparison of DMTMM vs. EDC/NHS for ligation of amines to hyaluronan highlights the efficiency of DMTMM, demonstrating the importance of selecting appropriate bioconjugation methods for pharmaceutical and biomedical applications (D’Este et al., 2014).
Neurokinin-1 Receptor Antagonists
Research on neurokinin-1 receptor antagonists with solubility in water greater than 100 mg/mL showcases the potential of such compounds in treating conditions like emesis and depression, underscoring the therapeutic relevance of chemical functionalities present in the query compound (Harrison et al., 2001).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-23(2)13(14-4-3-9-26-14)10-21-15(24)16(25)22-11-5-7-12(8-6-11)27-17(18,19)20/h3-9,13H,10H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAOFDYYLVSQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

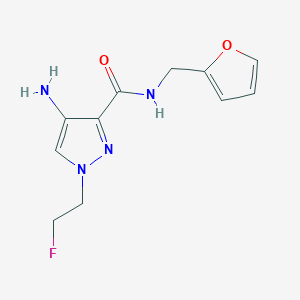
![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B2869776.png)
![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)
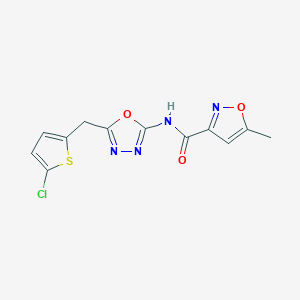
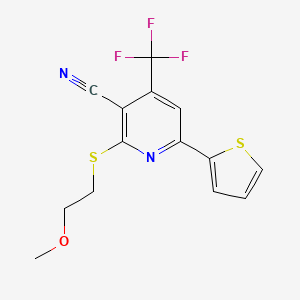

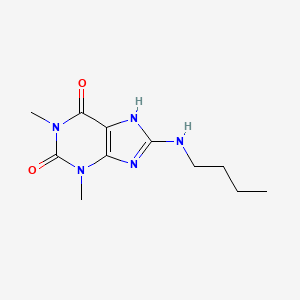
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2869787.png)
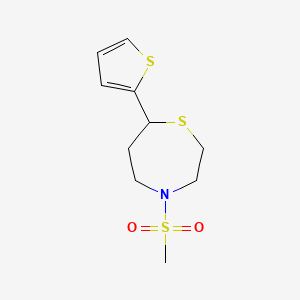

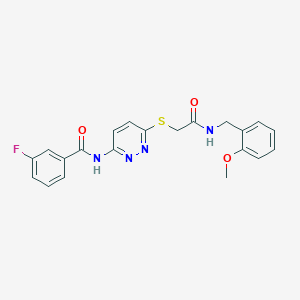
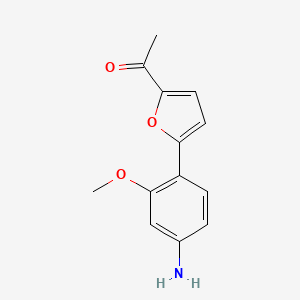
![2-[(5-Butylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2869795.png)